4-Methylisoquinolin-3-ol
Overview
Description
4-Methylisoquinolin-3-ol is a heterocyclic aromatic compound with the molecular formula C₁₀H₉NO. It is a derivative of isoquinoline, which is a significant class of natural alkaloids known for their wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylisoquinolin-3-ol can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzaldehydes with amines under acidic conditions. Another method includes the use of palladium-catalyzed coupling reactions followed by cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as palladium or copper, is common in these processes to facilitate efficient cyclization and coupling reactions .
Chemical Reactions Analysis
Types of Reactions: 4-Methylisoquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents like halogens or nitrating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of halogenated or nitrated isoquinoline derivatives
Scientific Research Applications
4-Methylisoquinolin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of isoquinoline-based pharmaceuticals.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure .
Mechanism of Action
The mechanism of action of 4-Methylisoquinolin-3-ol involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interact with DNA, leading to antimicrobial or antifungal effects. The exact pathways and molecular targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Isoquinoline: The parent compound of 4-Methylisoquinolin-3-ol, known for its wide range of biological activities.
Quinoline: Another heterocyclic aromatic compound with similar applications in medicinal chemistry and industry.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different chemical properties and applications .
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-methyl-2H-isoquinolin-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-9-5-3-2-4-8(9)6-11-10(7)12/h2-6H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWCYONTZZFFJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=CC2=CNC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901308379 | |
Record name | 4-Methyl-3(2H)-isoquinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901308379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7697-67-8 | |
Record name | 4-Methyl-3(2H)-isoquinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7697-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-3(2H)-isoquinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901308379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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